molecular formula C10H10N2S B12074999 4-Methyl-5-(thiophen-2-yl)pyridin-2-amine

4-Methyl-5-(thiophen-2-yl)pyridin-2-amine

Cat. No.: B12074999
M. Wt: 190.27 g/mol
InChI Key: MGBYLMRXDFFCKN-UHFFFAOYSA-N
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Description

4-Methyl-5-(thiophen-2-yl)pyridin-2-amine is a heterocyclic compound that features a pyridine ring substituted with a methyl group at the 4-position and a thiophene ring at the 5-position. This compound is of significant interest due to its potential applications in medicinal chemistry and material science. The presence of both pyridine and thiophene rings in its structure imparts unique chemical and biological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Methyl-5-(thiophen-2-yl)pyridin-2-amine typically involves the formation of the pyridine ring followed by the introduction of the thiophene moiety. One common method is the cyclization of appropriate precursors under controlled conditions. For instance, starting with 4-methyl-2,5-dibromopyridine, a Suzuki-Miyaura coupling reaction with thiophene-2-boronic acid can be employed to introduce the thiophene ring . The reaction is typically carried out in the presence of a palladium catalyst and a base such as potassium carbonate in an organic solvent like dimethylformamide (DMF).

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale production.

Chemical Reactions Analysis

Types of Reactions

4-Methyl-5-(thiophen-2-yl)pyridin-2-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate to introduce oxygen-containing functional groups.

    Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride to reduce any present nitro or carbonyl groups.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.

    Reduction: Lithium aluminum hydride in ether or sodium borohydride in methanol.

    Substitution: Halogenation using N-bromosuccinimide (NBS) or nitration using nitric acid in sulfuric acid.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield pyridine N-oxides, while substitution reactions can introduce halogens, nitro groups, or alkyl groups at specific positions on the rings.

Scientific Research Applications

4-Methyl-5-(thiophen-2-yl)pyridin-2-amine has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 4-Methyl-5-(thiophen-2-yl)pyridin-2-amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For instance, it may inhibit certain kinases or interact with DNA, affecting cellular processes such as proliferation and apoptosis . The exact pathways and targets depend on the specific application and the structural modifications of the compound.

Comparison with Similar Compounds

4-Methyl-5-(thiophen-2-yl)pyridin-2-amine can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

Molecular Formula

C10H10N2S

Molecular Weight

190.27 g/mol

IUPAC Name

4-methyl-5-thiophen-2-ylpyridin-2-amine

InChI

InChI=1S/C10H10N2S/c1-7-5-10(11)12-6-8(7)9-3-2-4-13-9/h2-6H,1H3,(H2,11,12)

InChI Key

MGBYLMRXDFFCKN-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=NC=C1C2=CC=CS2)N

Origin of Product

United States

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